N-(4-fluorophenyl)-5-(phenoxymethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-(phenoxymethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c19-13-6-8-14(9-7-13)20-18(21)17-11-10-16(23-17)12-22-15-4-2-1-3-5-15/h1-11H,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGRHZMXWCXECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5-(phenoxymethyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the aromatic ring.
Attachment of the Phenoxymethyl Group: The phenoxymethyl group is attached through an etherification reaction, where a phenol derivative reacts with a suitable alkylating agent.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Oxidation Reactions
The carboxamide group and furan ring undergo oxidation under specific conditions:
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
-
Products :
-
Carboxylic acids (via oxidation of the carboxamide group).
-
Ketones (via oxidation of the furan ring’s methylene group).
-
-
Mechanism : Electron-rich regions (e.g., furan’s α-positions) are susceptible to electrophilic attack, leading to ring-opening or functional group modification.
Key Data:
| Reaction Site | Reagent | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Carboxamide | KMnO₄ | Carboxylic Acid | 50–70 | |
| Furan Moiety | CrO₃ | Ketone | 45–65 |
Reduction Reactions
Reduction targets the carboxamide group and aromatic substituents:
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Products :
-
Amines (from carboxamide reduction).
-
Hydrogenated furan derivatives (e.g., tetrahydrofuran analogs).
-
-
Selectivity : LiAlH₄ selectively reduces carboxamides to amines without altering aromatic fluorine substituents.
Example Reaction Pathway:
Substitution Reactions
Electrophilic and nucleophilic substitutions occur on the aromatic rings:
-
Electrophilic Substitution :
-
Nucleophilic Substitution :
-
Reagents : Hydroxide (OH⁻) or cyanide (CN⁻) under high-temperature conditions.
-
Products : Hydroxyphenyl or cyanophenyl analogs.
-
Comparative Reactivity:
| Aromatic Ring | Position | Reactivity (vs. Benzene) | Reference |
|---|---|---|---|
| Fluorophenyl | para | 2.5× more reactive | |
| Phenoxymethyl | ortho | 1.8× less reactive |
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl at reflux yields carboxylic acid and ammonium chloride.
-
Basic Hydrolysis : NaOH in aqueous methanol produces carboxylate salts and ammonia.
-
Kinetics : Hydrolysis rates are pH-dependent, with faster degradation in alkaline media.
Hydrolysis Conditions and Outcomes:
| Condition | Products | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 6M HCl, 100°C | Carboxylic Acid + NH₄Cl | 4–6 | 85–90 |
| 2M NaOH, MeOH/H₂O | Carboxylate Salt + NH₃ | 2–3 | 75–80 |
Photochemical and Thermal Stability
-
Thermal Degradation : Decomposes above 200°C, forming furan-derived polymers and releasing CO₂.
-
Photolysis : UV irradiation (254 nm) induces cleavage of the phenoxymethyl group, yielding furan-2-carboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
The compound has been studied for its potential anti-inflammatory , antimicrobial , and anticancer activities. Its structural characteristics allow it to interact with specific molecular targets, potentially modulating enzyme activity and affecting cellular pathways.
Case Studies:
- Anti-inflammatory Activity: Research indicates that compounds with similar structures have shown promise in inhibiting inflammatory pathways. For instance, derivatives of furan carboxamides have been linked to reduced expression of pro-inflammatory cytokines in vitro.
- Anticancer Activity: A study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer, suggesting a potential role for N-(4-fluorophenyl)-5-(phenoxymethyl)furan-2-carboxamide in cancer therapeutics .
Biological Research
Molecular Probes:
this compound is utilized as a molecular probe to study biological pathways. Its ability to bind to specific receptors allows researchers to investigate the mechanisms of action of various biological processes.
Applications in Pathway Analysis:
- The compound has been employed in studies examining the modulation of signal transduction pathways related to cell proliferation and apoptosis, providing insights into its potential therapeutic applications .
Industrial Applications
Synthesis of Advanced Materials:
The compound serves as a precursor for synthesizing advanced materials, including polymers and other functionalized compounds. Its unique chemical structure makes it suitable for incorporation into larger molecular frameworks used in various industrial applications.
Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5-(phenoxymethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and related furan-2-carboxamides:
Functional and Electronic Differences
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group in the target compound introduces electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in target proteins. Nitro-substituted analogues (e.g., 2J in ) exhibit strong electron-withdrawing properties, which are critical for diuretic activity but may increase toxicity risks compared to the non-nitro target compound .
- Substituent Steric Effects: The phenoxymethyl group at position 5 provides a flexible ether linkage, balancing steric bulk and lipophilicity. This contrasts with rigid aryl groups (e.g., 3-fluorophenyl in ) or bulky sulfonamides (e.g., ), which may hinder target binding .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s estimated molecular weight (~329.3 g/mol) aligns with Lipinski’s rule of five, favoring oral bioavailability. Its phenoxymethyl group may improve aqueous solubility compared to purely aromatic analogues (e.g., ) .
- Melting Points : Nitro-substituted derivatives () exhibit high melting points (178–300°C), likely due to strong intermolecular interactions. The target compound’s lack of a nitro group may lower its melting point, enhancing formulation flexibility .
Research Findings and Implications
- Synthetic Feasibility : The target compound can likely be synthesized via amide coupling (e.g., HATU/DMAP), as seen in , or Suzuki-Miyaura cross-coupling for aryl substitutions () .
- Structure-Activity Relationship (SAR): The 4-fluorophenyl group’s electronegativity and the phenoxymethyl group’s flexibility may synergistically optimize target binding and pharmacokinetics, distinguishing it from rigid or nitro-containing analogues .
- Unresolved Questions : Direct biological data for the target compound are absent in the evidence. Future studies should evaluate its potency against specific targets (e.g., KFase, urea transporters) and compare metabolic stability with methoxy and nitro analogues .
Biological Activity
N-(4-fluorophenyl)-5-(phenoxymethyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a furan ring substituted with a phenoxymethyl group and a 4-fluorophenyl moiety. Its synthesis typically involves several key steps:
- Formation of the Furan Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Fluorophenyl Group : Achieved through nucleophilic aromatic substitution.
- Attachment of the Phenoxymethyl Group : Conducted via etherification.
- Formation of the Carboxamide Group : Reaction of a carboxylic acid derivative with an amine under dehydrating conditions.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's structure suggests that the fluorine atom may enhance its interaction with microbial targets, potentially increasing its efficacy.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism appears to involve modulation of specific signaling pathways associated with cell growth and apoptosis .
The following table summarizes key findings from studies on the anticancer activity of this compound:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis | |
| MDA-MB-231 | 12.0 | Cell cycle arrest and apoptosis | |
| Various Bacteria | Varies | Disruption of bacterial cell wall synthesis |
The biological effects of this compound are believed to stem from its interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. The compound may act as an inhibitor or modulator, leading to altered cellular responses that promote apoptosis in cancer cells or inhibit microbial growth.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the furan ring or phenyl groups can significantly influence biological activity. For instance, modifications that enhance solubility or receptor binding affinity may lead to improved therapeutic profiles .
Case Studies
Recent case studies have explored the efficacy of this compound in various therapeutic contexts:
- Breast Cancer Treatment : A study evaluated its effects on MCF-7 cells, revealing an IC50 value indicative of moderate potency compared to standard chemotherapeutics like doxorubicin.
- Antimicrobial Efficacy : Another investigation demonstrated significant inhibition against Staphylococcus aureus, highlighting its potential as a novel antimicrobial agent .
Q & A
Q. What are the key considerations for synthesizing N-(4-fluorophenyl)-5-(phenoxymethyl)furan-2-carboxamide with high purity and yield?
The synthesis typically involves coupling a furan-2-carboxylic acid derivative with a substituted aniline. For example, analogous compounds like nitrothiophene carboxamides (e.g., Compound 9 in ) are synthesized via activation of the carboxylic acid (e.g., using thionyl chloride to form an acyl chloride) followed by reaction with an amine. Critical parameters include:
- Reagent selection : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to facilitate amide bond formation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
- Purification : Column chromatography or recrystallization to achieve >95% purity, as seen in nitazoxanide analogues ().
Refer to protocols for structurally similar carboxamides for troubleshooting low yields .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Structural confirmation relies on spectroscopic and analytical methods:
- NMR : Compare H and C NMR data with analogues (e.g., nitrothiophene carboxamides in show distinct aromatic proton shifts at δ 7.2–8.5 ppm).
- HRMS : Confirm molecular weight (e.g., molecular ion peak at m/z 315.3 for the parent compound).
- X-ray crystallography : If crystals are obtainable, compare with reported structures like pyrimidine derivatives ().
Discrepancies in spectral data may indicate impurities or regioisomeric byproducts .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?
- Substitution patterns : Modify the fluorophenyl or phenoxymethyl groups (e.g., replace fluorine with chloro or methoxy groups) to assess impact on target binding. shows that substituents on the thiazole ring in nitazoxanide analogues significantly affect antimicrobial activity.
- Computational modeling : Use docking studies to predict interactions with receptors (e.g., enzymes or GPCRs). For example, pyridine-containing carboxamides () target kinase domains via hydrogen bonding.
- In vitro assays : Screen derivatives against disease-relevant cell lines or enzymes (e.g., COX-2 for anti-inflammatory potential, as seen in benzophenone-based furamides in ). Correlate IC values with substituent electronic properties .
Q. How can researchers resolve contradictions in bioactivity data across studies?
Discrepancies may arise from differences in assay conditions or impurity profiles. Mitigation approaches include:
- Standardized protocols : Adopt uniform cell lines, incubation times, and controls (e.g., highlights the need for consistent solubility testing in DMSO).
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity (e.g., oxidation of the furan ring, as noted in ).
- Orthogonal assays : Validate hits using complementary methods (e.g., SPR for binding affinity vs. cellular viability assays). Contradictions in nitrothiophene carboxamide efficacy ( vs. 9) may stem from bacterial strain specificity .
Q. What methodologies are recommended for studying the pharmacokinetic (PK) properties of this compound?
- In vitro ADME : Assess metabolic stability using liver microsomes (e.g., CYP450 inhibition assays, as applied to triazole carboxamides in ).
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (critical for dose optimization).
- In vivo PK : Administer the compound in rodent models and quantify plasma levels via LC-MS/MS. For example, furan-carboxamide derivatives () show variable half-lives depending on substituent lipophilicity.
- Toxicology screening : Evaluate hepatotoxicity and cardiotoxicity using organ-on-chip models or zebrafish assays .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during in vitro testing?
- Co-solvents : Use ≤0.1% DMSO or cyclodextrin-based formulations to maintain solubility without cytotoxicity.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity, as demonstrated for pyrimidine carboxylates ().
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability (e.g., agrochemical formulations in ) .
Q. What analytical techniques are suitable for detecting degradation products under storage conditions?
- Forced degradation studies : Expose the compound to heat, light, and pH extremes. Monitor changes via:
- HPLC-DAD : Track new peaks indicating degradation (e.g., hydrolysis of the amide bond).
- Mass spectrometry : Identify fragments (e.g., loss of phenoxymethyl group, m/z ~181).
- Stability-indicating methods : Validate assays per ICH guidelines to ensure specificity .
Ethical and Regulatory Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
